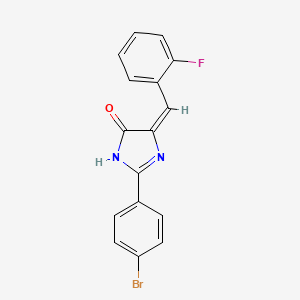![molecular formula C22H30N2O2 B6133635 1-{[4-cyclopentyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-2-naphthol](/img/structure/B6133635.png)
1-{[4-cyclopentyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-2-naphthol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-{[4-cyclopentyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-2-naphthol, also known as CP-154,526, is a synthetic compound used in scientific research. It belongs to the class of compounds known as non-peptide antagonists of the corticotropin-releasing factor (CRF) receptor. The CRF receptor is involved in the regulation of stress responses, anxiety, and depression. CP-154,526 has been shown to have potential therapeutic applications in the treatment of these disorders.
作用机制
1-{[4-cyclopentyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-2-naphthol acts as a selective antagonist of the CRF receptor. It binds to the receptor and prevents the binding of CRF, which is a neuropeptide involved in the regulation of stress responses. By blocking the activation of the stress response system, this compound can reduce the symptoms of stress-related disorders such as anxiety and depression.
Biochemical and physiological effects:
This compound has been shown to have a number of biochemical and physiological effects. It can reduce the release of stress hormones such as cortisol and ACTH. It can also reduce the activity of the hypothalamic-pituitary-adrenal (HPA) axis, which is a key component of the stress response system. In addition, this compound can reduce the activity of the amygdala, which is a brain region involved in the processing of emotional stimuli.
实验室实验的优点和局限性
One advantage of 1-{[4-cyclopentyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-2-naphthol is its selectivity for the CRF receptor. This allows researchers to study the specific effects of blocking this receptor without affecting other neurotransmitter systems. However, one limitation of this compound is its poor solubility in water, which can make it difficult to administer in certain experimental settings.
未来方向
There are several future directions for research on 1-{[4-cyclopentyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-2-naphthol. One area of interest is the potential use of this compound in the treatment of addiction. This compound has been shown to reduce drug-seeking behavior in animal models, and further research is needed to determine its potential therapeutic applications in humans. Another area of interest is the potential use of this compound in the treatment of other stress-related disorders such as post-traumatic stress disorder (PTSD). Finally, researchers are interested in developing more potent and selective CRF receptor antagonists based on the structure of this compound.
合成方法
1-{[4-cyclopentyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-2-naphthol can be synthesized using a multi-step process starting from 2-naphthol. The first step involves the protection of the hydroxyl group on the naphthol ring using a silylating agent. The protected compound is then subjected to a series of reactions involving piperazine, cyclopentyl, and hydroxyethyl groups. Finally, the silyl group is removed to give this compound.
科学研究应用
1-{[4-cyclopentyl-3-(2-hydroxyethyl)-1-piperazinyl]methyl}-2-naphthol has been extensively studied in preclinical and clinical trials for its potential therapeutic applications in the treatment of stress-related disorders such as anxiety and depression. It has been shown to block the binding of CRF to its receptor, thereby reducing the activation of the stress response system. This compound has also been studied in animal models of addiction, where it has been shown to reduce drug-seeking behavior.
属性
IUPAC Name |
1-[[4-cyclopentyl-3-(2-hydroxyethyl)piperazin-1-yl]methyl]naphthalen-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30N2O2/c25-14-11-19-15-23(12-13-24(19)18-6-2-3-7-18)16-21-20-8-4-1-5-17(20)9-10-22(21)26/h1,4-5,8-10,18-19,25-26H,2-3,6-7,11-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGTNYTGPASFTJE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2CCN(CC2CCO)CC3=C(C=CC4=CC=CC=C43)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(3-methylphenyl)-5-[2-(4-methylphenyl)cyclopropyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B6133559.png)
![2-[4-(2,1,3-benzothiadiazol-5-ylmethyl)-1-(4-ethoxybenzyl)-2-piperazinyl]ethanol](/img/structure/B6133581.png)

![1-{1-[1-(1-phenyl-1H-tetrazol-5-yl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}-2-propanol](/img/structure/B6133595.png)
![N-(cyclopropylmethyl)-5-[(3,4-difluorophenoxy)methyl]-N-(tetrahydro-2-furanylmethyl)-3-isoxazolecarboxamide](/img/structure/B6133600.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-1-(4-methoxybenzyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6133602.png)
![N-(3,4-dimethoxyphenyl)-1-[(2,3-dimethyl-1H-indol-7-yl)carbonyl]-3-piperidinamine](/img/structure/B6133609.png)
![ethyl 1-[(5-chloro-2-thienyl)methyl]-3-(2-methoxyethyl)-3-piperidinecarboxylate](/img/structure/B6133612.png)
![2-ethoxy-6-[(4H-1,2,4-triazol-4-ylimino)methyl]phenol](/img/structure/B6133628.png)
![1-benzyl-N-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}-4-piperidinamine](/img/structure/B6133638.png)
![methyl 4-(5-{[methyl(tetrahydro-3-furanyl)amino]methyl}-1,2,4-oxadiazol-3-yl)benzoate](/img/structure/B6133641.png)
![(3-fluoro-4-{4-[(4-methylphenyl)sulfonyl]-1-piperazinyl}phenyl)(phenyl)methanone](/img/structure/B6133650.png)

